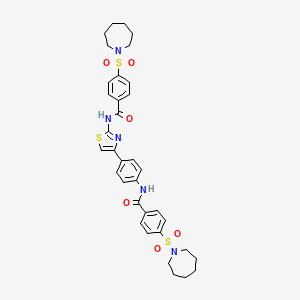
(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analysis
Synthesis and Biological Activities : A study detailed the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, emphasizing their favorable herbicidal and insecticidal activities. This highlights the potential utility of sulfonamide rings and their derivatives in developing compounds with significant biological activities (Wang et al., 2015).
Chemical Modification for Antibacterial Activity : Research on chemical modification of sulfazecin, specifically focusing on 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids, demonstrated improved antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, by modifying the 3- and 4-positions of the molecule (Sendai et al., 1985).
Biological and Pharmacological Potencies
Catalytic Asymmetric Synthesis : An innovative approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcased its utility in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the molecule's potential as a chiral ligand in asymmetric synthesis (Wang et al., 2008).
Advanced Chemical Transformations
Monobactam Analogs Synthesis : A study on the synthesis of cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone from (4S)-4-methoxycarbonylmethyl-2-azetidinone for the creation of monobactam analogues revealed strong activity against a variety of gram-negative bacteria. This research highlights the significance of azetidinone frameworks in developing new antibacterial agents (Haruo et al., 1988).
Wirkmechanismus
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to a buildup of certain substances and a shortage of others .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly affect a compound’s bioavailability. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence these properties .
The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to cell death .
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .
Eigenschaften
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-24(22,23)20-13-16(14-20)17(21)19-11-9-18(10-12-19)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRHVPOBAPZADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2691656.png)


![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)
![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)
![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)



![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)
![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)